(3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane
Description
Properties
Molecular Formula |
C11H15FOS |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-fluoro-1-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H15FOS/c1-8(2)7-13-11-5-4-9(14-3)6-10(11)12/h4-6,8H,7H2,1-3H3 |
InChI Key |
XOHIWAHZOPMAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)SC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorophenol, isobutyl bromide, and methylthiol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the sulfane group play crucial roles in its reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The table below summarizes key structural features and molecular properties of (3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane and related compounds:
Physicochemical and Reactivity Profiles
Steric and Electronic Effects
- Fluorine vs. Chlorine: The fluorine substituent in the target compound (vs. Chlorine, being larger, may increase steric hindrance but also polarizability .
- Alkoxy Groups : The isobutoxy group in the target compound offers greater steric bulk compared to isopropoxy () or methoxy (), likely reducing solubility in polar solvents. Benzyloxy () introduces significant aromatic bulk, further lowering solubility .
Reactivity with Sulfane-Trapping Reagents
While the target compound contains a methyl sulfane group, studies on sulfane sulfur trapping (e.g., phosphine reagents like P2 in ) suggest that alkyl sulfanes may exhibit slower reaction kinetics compared to polysulfides (e.g., cysteine polysulfides). The methyl group’s stability could reduce susceptibility to nucleophilic attacks, contrasting with more reactive sulfur species .
Research Findings and Implications
Substituent-Driven Lipophilicity : The isobutoxy group increases logP values compared to smaller alkoxy groups (e.g., isopropoxy in ), suggesting improved membrane permeability for drug delivery applications.
Halogen Effects: Monofluorination (target compound) balances electronic effects without excessive steric hindrance, unlike difluorinated analogs () or chlorinated derivatives ().
Synthetic Feasibility : The synthesis of phosphine sulfide adducts () implies that the target compound could be functionalized for analytical or therapeutic purposes.
Biological Activity
(3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound consists of a phenyl ring substituted with a fluorine atom and an isobutoxy group, along with a methyl sulfane moiety. Its molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes by binding to their active sites, thus blocking their catalytic activities.
- Receptor Binding : The compound may engage with various receptors involved in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. For example, one study reported significant cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 12 µM after 48 hours of treatment.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 when administered in doses ranging from 5 to 20 mg/kg body weight. This suggests a potential role in treating inflammatory disorders.
Table 1: Summary of Biological Activities
| Activity Type | Test System | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 = 12 µM | |
| Anti-inflammatory | Mouse Model | Reduced TNF-α and IL-6 | |
| Enzyme Inhibition | Various Enzymes | Specific enzyme targets |
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated selective cytotoxicity towards breast and prostate cancer cells, with minimal effects on normal cell lines, highlighting its potential as a targeted therapeutic agent. -
Case Study on Anti-inflammatory Effects :
In an experimental model of arthritis, administration of this compound resulted in a significant decrease in joint swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
